molecular formula C10H13NO2 B8052594 2-(Dimethylamino)-6-methoxybenzaldehyde

2-(Dimethylamino)-6-methoxybenzaldehyde

Cat. No.: B8052594
M. Wt: 179.22 g/mol
InChI Key: JMUWDQWKJAYIQB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-methoxybenzaldehyde (CAS: A865869 [1197156-26-5]) is a substituted benzaldehyde derivative featuring a dimethylamino group at position 2 and a methoxy group at position 6 on the aromatic ring. This compound is characterized by its electron-donating substituents, which significantly influence its electronic properties, solubility, and reactivity. The dimethylamino group enhances nucleophilicity, while the methoxy group contributes to resonance stabilization, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fluorescent probes .

Properties

IUPAC Name

2-(dimethylamino)-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9-5-4-6-10(13-3)8(9)7-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUWDQWKJAYIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
DMAB has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of DMAB have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that DMAB could be a lead compound for developing new antibacterial agents .

Mechanism of Action
The mechanism by which DMAB exerts its antimicrobial effects often involves interaction with bacterial cell membranes or interference with metabolic pathways. The dimethylamino group in DMAB enhances its lipophilicity, allowing better penetration through lipid membranes, which is crucial for its biological activity .

Organic Synthesis

Intermediate in Synthesis
DMAB serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex molecules, including dyes and pharmaceuticals. For example, it can be transformed into substituted benzimidazoles and other heterocycles, which are valuable in drug discovery .

Reactions Involving DMAB
The compound can participate in several chemical reactions such as reductive amination and condensation reactions. These reactions are pivotal for creating diverse chemical libraries for screening potential therapeutic agents .

Material Science

Dye Production
DMAB is employed in the synthesis of dyes due to its ability to form stable chromophores. The methoxy group contributes to the electronic properties of the compound, enhancing the color strength and stability of the resulting dyes . This application is particularly relevant in textile industries where high-performance dyes are required.

Case Study 1: Antibacterial Activity

A study conducted on various derivatives of DMAB revealed that certain modifications significantly enhanced antibacterial activity against resistant strains of bacteria. The most effective derivative showed a minimum inhibitory concentration (MIC) of 16 μg/mL against MRSA, indicating its potential as a scaffold for developing new antibiotics .

Case Study 2: Synthesis of Benzimidazoles

In a synthetic route utilizing DMAB, researchers successfully synthesized a series of benzimidazole derivatives that exhibited promising anti-cancer properties. The study highlighted the versatility of DMAB as a starting material for synthesizing bioactive compounds .

Data Tables

Application AreaCompound DerivativesKey Findings
Medicinal ChemistryBenzimidazole derivativesEffective against E. coli and S. aureus
Organic SynthesisVarious heterocyclesKey intermediate for drug development
Material ScienceDyesHigh color strength and stability

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The dimethylamino group enhances its ability to bind to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(Dimethylamino)-6-methoxybenzaldehyde, differing in substituent positions, functional groups, or core structures. These variations lead to distinct physicochemical and reactivity profiles.

5-(Dimethylamino)-2-hydroxy-3-methoxybenzaldehyde (A508075)

  • Key Differences: Substituents: Hydroxy group at position 2, dimethylamino at position 5, and methoxy at position 3. Impact on Properties:
  • The hydroxy group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the non-hydroxylated target compound.
  • Reduced steric hindrance at position 2 may improve reactivity in condensation reactions. Applications: Likely used in dye synthesis or as a chelating agent due to its phenolic moiety .

4-(Diethylamino)-2-methoxybenzaldehyde (A182654)

  • Key Differences: Substituents: Diethylamino group at position 4 (vs. dimethylamino at position 2) and methoxy at position 2. Impact on Properties:
  • The bulkier diethylamino group increases lipophilicity, reducing aqueous solubility but improving membrane permeability.
  • Electron-donating effects from the 4-position may alter regioselectivity in electrophilic substitutions. Applications: Potential use in hydrophobic drug intermediates or photoinitiators .

2-Amino-6-methoxy-1,3-benzothiazole

  • Key Differences: Core Structure: Benzothiazole ring instead of benzaldehyde. Substituents: Amino at position 2 and methoxy at position 4. Impact on Properties:
  • The benzothiazole core imparts rigidity and aromaticity, enhancing fluorescence properties.
  • The amino group enables participation in hydrogen bonding and coordination chemistry. Applications: Widely used in antifungal agents, fluorescent probes, and corrosion inhibitors .

Ethyl 4-(Dimethylamino) Benzoate

  • Key Differences: Functional Group: Ester (benzoate) instead of aldehyde. Substituents: Dimethylamino at position 4. Impact on Properties:
  • The ester group reduces electrophilicity compared to the aldehyde, limiting use in nucleophilic additions.
  • Higher degree of conversion in polymerization reactions due to optimized electron-donating effects .
    • Applications : Common co-initiator in dental resins and photopolymerization systems .

Comparative Analysis Table

Compound Core Structure Substituents (Positions) Key Functional Group Reactivity Highlights Applications
2-(Dimethylamino)-6-methoxybenzaldehyde Benzaldehyde Dimethylamino (2), Methoxy (6) Aldehyde High electrophilicity, nucleophilic additions Pharmaceutical intermediates, dyes
5-(Dimethylamino)-2-hydroxy-3-methoxybenzaldehyde Benzaldehyde Dimethylamino (5), Hydroxy (2), Methoxy (3) Aldehyde, Phenol Enhanced solubility, chelation Dyes, metal ligands
4-(Diethylamino)-2-methoxybenzaldehyde Benzaldehyde Diethylamino (4), Methoxy (2) Aldehyde Lipophilic, membrane-permeable Hydrophobic drug synthesis
2-Amino-6-methoxy-1,3-benzothiazole Benzothiazole Amino (2), Methoxy (6) Benzothiazole Fluorescence, coordination chemistry Antifungals, fluorescent probes
Ethyl 4-(Dimethylamino) Benzoate Benzoate Dimethylamino (4) Ester Polymerization co-initiator Dental resins, photopolymers

Research Findings and Implications

  • Electronic Effects: The position of dimethylamino and methoxy groups critically influences electron distribution. For example, 2-(Dimethylamino)-6-methoxybenzaldehyde’s para-directing groups favor electrophilic substitution at position 4, whereas meta-substituted analogs exhibit different regioselectivity .
  • Reactivity in Polymerization: Ethyl 4-(Dimethylamino) Benzoate outperforms aldehyde derivatives in resin systems due to optimized electron donation, but 2-(Dimethylamino)-6-methoxybenzaldehyde’s aldehyde group enables unique crosslinking pathways .
  • Biological Activity: Benzothiazole derivatives like 2-Amino-6-methoxy-1,3-benzothiazole show enhanced antifungal activity compared to benzaldehyde analogs, attributed to their aromatic rigidity and hydrogen-bonding capacity .

Biological Activity

2-(Dimethylamino)-6-methoxybenzaldehyde is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its antioxidant, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for 2-(Dimethylamino)-6-methoxybenzaldehyde is C10H13N1O2. Its structure features a dimethylamino group and a methoxy group attached to a benzaldehyde moiety, which contributes to its reactivity and biological interactions.

Antioxidant Activity

Research has indicated that 2-(Dimethylamino)-6-methoxybenzaldehyde exhibits significant antioxidant properties. A study evaluated the compound's ability to ameliorate oxidative damage in HaCaT keratinocytes induced by hydrogen peroxide (H2O2). The results demonstrated that treatment with this compound led to a reduction in reactive oxygen species (ROS) generation and enhanced the expression of antioxidant proteins such as TrxR1 and HO-1, highlighting its potential as a protective agent against oxidative stress .

Anticancer Activity

The anticancer potential of 2-(Dimethylamino)-6-methoxybenzaldehyde has been explored through various in vitro studies. One notable investigation assessed its cytotoxic effects on K562 leukemia cells. The compound was found to inhibit cell viability significantly and induce apoptosis without affecting the cell cycle distribution. This suggests that it may serve as a promising candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression. The IC50 values for related compounds have been reported between 10.93 nM to 25.06 nM against CA IX, indicating strong selectivity over other isoforms . This specificity is crucial for developing targeted cancer therapies.

Study on Antioxidant and Anticancer Effects

In a detailed study published in MDPI, researchers synthesized various derivatives of bromophenol compounds, including 2-(Dimethylamino)-6-methoxybenzaldehyde. They observed that these compounds not only exhibited antioxidant activity but also significantly inhibited the growth of K562 cells through apoptosis induction .

Mechanistic Insights

Another study focused on the mechanism of action of related compounds involving dynamic combinatorial chemistry approaches to discover novel inhibitors targeting specific protein pathways. Although specific IC50 values for 2-(Dimethylamino)-6-methoxybenzaldehyde were not provided, the research underscores the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activity Overview

Activity Effect IC50/EC50 Values Reference
AntioxidantReduces ROS generationNot specified
Anticancer (K562 cells)Induces apoptosisNot specified
Enzyme Inhibition (CA IX)Inhibits enzyme activity10.93–25.06 nM

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